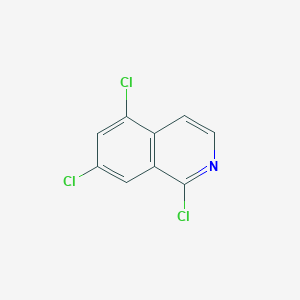

1,5,7-Trichloroisoquinoline

Übersicht

Beschreibung

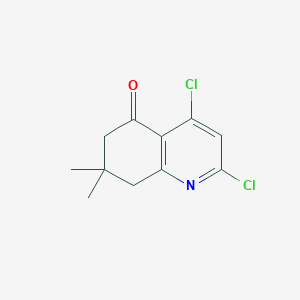

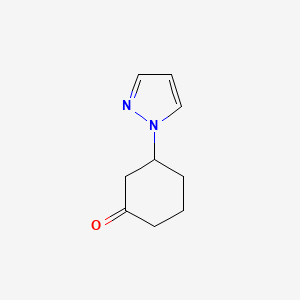

1,5,7-Trichloroisoquinoline is a chemical compound with the molecular formula C9H4Cl3N . It has a molecular weight of 232.5 . This compound is used in various fields, including medicinal chemistry, organic synthesis, and materials science.

Molecular Structure Analysis

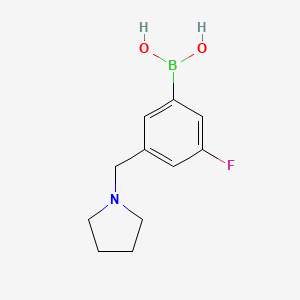

The InChI code for 1,5,7-Trichloroisoquinoline is 1S/C9H4Cl3N/c10-5-3-7-6 (8 (11)4-5)1-2-13-9 (7)12/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1,5,7-Trichloroisoquinoline has a molecular weight of 232.5 . More detailed physical and chemical properties were not found in the available sources .Wissenschaftliche Forschungsanwendungen

Cancer Therapy Enhancement and Autophagy Inhibition

- Chloroquine (CQ) and its analogs, including 1,5,7-Trichloroisoquinoline derivatives, have been found to sensitize tumor cells to various treatments, enhancing the efficacy of conventional cancer therapies. These compounds can inhibit autophagy by blocking autophagosome fusion and degradation, thereby potentiating cell death in cancer cells. For instance, chloroquine sensitized breast cancer cells to chemotherapy, though this effect occurred independently of autophagy inhibition (Maycotte et al., 2012). Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, exhibiting significant cytotoxic effects (Sonego et al., 2019).

Antimicrobial and Antibacterial Applications

- A series of novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Compounds from this series showed promising antibacterial activity, with some displaying strong antioxidant activity as well (Abdi et al., 2021).

Molecular Docking and In Silico Studies

- Chloroxine (5,7-dichloro-8-hydroxyquinoline) was investigated for its inhibitory effects on enzymes like HMG-CoA Reductase and urease. Molecular docking calculations were performed to analyze their biological activities, revealing good cytotoxic effects against human lung cancer (Wen et al., 2022).

Chemotherapeutic Drug Development

- 7-Azaindenoisoquinolines, a derivative of 7-chloroisoquinoline, were reported to be potent cytotoxic anticancer agents, inhibiting topoisomerase I and possessing moderate inhibitory activities against DNA damage repair enzymes, TDP1 and TDP2. This indicates their potential in developing anticancer drugs with reduced side effects and enhanced efficacy (Elsayed et al., 2017).

Antimalarial and Antiviral Properties

- The chloroquine class of compounds, including 1,5,7-Trichloroisoquinoline derivatives, has been studied for their antimalarial and potential antiviral properties. These compounds have demonstrated direct antiviral effects against various viruses and have been considered for repurposing in the treatment of diseases like malaria and certain viral infections (Savarino et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,5,7-trichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYDBAMDAVQRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,7-Trichloroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)